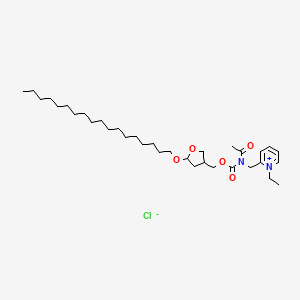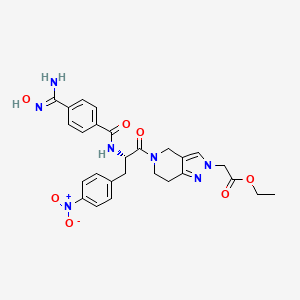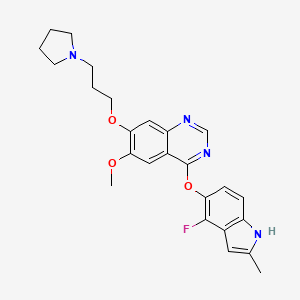
Cediranib
Overview
Description
It is being developed by AstraZeneca as a potential anti-cancer chemotherapeutic agent for oral administration . Cediranib is a small molecule with the chemical formula C25H27FN4O3 and a molar mass of 450.514 g/mol . It is designed to inhibit the growth of new blood vessels that tumors need to grow and spread.
Biochemical Analysis
Biochemical Properties
Cediranib plays a significant role in biochemical reactions by inhibiting VEGF receptor tyrosine kinases. It interacts with VEGF receptors 1, 2, and 3, blocking their activity and thereby preventing the downstream signaling that promotes angiogenesis . This compound binds to the ATP-binding site of these receptors, inhibiting their kinase activity and subsequent phosphorylation of downstream targets . This interaction is highly specific and potent, with an IC50 value of less than 1 nmol/L .
Cellular Effects
This compound exerts profound effects on various cell types, particularly endothelial cells, which are crucial for blood vessel formation. By inhibiting VEGF receptors, this compound disrupts the signaling pathways that promote endothelial cell proliferation, migration, and survival . This leads to reduced angiogenesis and, consequently, decreased tumor growth and metastasis . Additionally, this compound has been shown to enhance the efficacy of other anti-cancer treatments by starving tumor cells of nutrients and oxygen .
Molecular Mechanism
At the molecular level, this compound inhibits the kinase activity of VEGF receptors by binding to their ATP-binding sites . This prevents the receptors from phosphorylating downstream signaling molecules, such as phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT), which are essential for cell survival and proliferation . By blocking these pathways, this compound induces apoptosis in endothelial cells and inhibits tumor angiogenesis . Furthermore, this compound has been shown to downregulate the expression of genes involved in angiogenesis, such as VEGF and its receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is absorbed moderately slowly, with a half-life ranging from 12 to 35 hours . It is metabolized primarily by flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5’-diphospho-glucuronosyltransferase (UGT) 1A4 . Over time, this compound’s inhibitory effects on VEGF receptors lead to sustained anti-angiogenic activity, which is crucial for its therapeutic efficacy . Long-term exposure to this compound may result in the development of resistance mechanisms in tumor cells, necessitating combination therapies to maintain its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that chronic administration of this compound at doses as low as 1.5 mg/kg/day can significantly inhibit tumor growth in various xenograft models . Higher doses of this compound have been associated with increased anti-tumor efficacy but also with a higher incidence of adverse effects, such as hypertension and gastrointestinal toxicity . These findings highlight the importance of optimizing this compound dosage to balance efficacy and safety in clinical settings .
Metabolic Pathways
This compound is metabolized via flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5’-diphospho-glucuronosyltransferase (UGT) 1A4 . These enzymes facilitate the biotransformation of this compound into its metabolites, which are primarily excreted in feces . The metabolic pathways of this compound are crucial for its clearance from the body and influence its pharmacokinetic properties . Understanding these pathways is essential for predicting drug interactions and optimizing this compound dosing regimens .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to serum albumin and α1-acid glycoprotein, with approximately 95% of this compound in human plasma being protein-bound . These transport mechanisms are critical for this compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cellular transporters and binding proteins. This compound has been shown to localize primarily in the cytoplasm, where it exerts its inhibitory effects on VEGF receptors . Additionally, this compound’s interaction with P-glycoprotein and other efflux transporters can affect its accumulation in specific cellular compartments, such as the nucleus and mitochondria . Understanding this compound’s subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic use .
Preparation Methods
The synthesis of Cediranib involves several key steps. One of the primary synthetic routes includes the condensation reaction between 6-methoxy-7-(3-pyrrolidine-1-yl-propoxy)-3,4-dihydroquinazoline-4-ketone and 4-fluoro-5-hydroxy-2-methylindole . This reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods focus on optimizing these reaction conditions to improve product quality and atom economy .
Chemical Reactions Analysis
Cediranib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can result in various substituted analogs of this compound .
Scientific Research Applications
Cediranib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound in studies of vascular endothelial growth factor receptor inhibition and related biochemical pathways.
Biology: It is employed in research on angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is crucial in both normal development and disease states.
Medicine: This compound is being investigated as a treatment for various cancers, including liver cancer, advanced non-small cell lung cancer, and advanced colorectal cancer.
Mechanism of Action
Cediranib exerts its effects by inhibiting the vascular endothelial growth factor receptor tyrosine kinases. By forming a blockade at these receptors, this compound limits the growth of new blood vessels, which are essential for supporting tumor growth . This inhibition starves tumor cells of nutrients, slowing or halting their growth and potentially improving the efficacy of other treatments . The molecular targets of this compound include vascular endothelial growth factor receptors 1, 2, and 3, which play key roles in angiogenesis .
Comparison with Similar Compounds
Cediranib is often compared with other vascular endothelial growth factor receptor inhibitors, such as:
Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor A.
Sunitinib: A small molecule that inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors.
Sorafenib: Another small molecule that targets multiple kinases, including vascular endothelial growth factor receptors.
This compound’s uniqueness lies in its high potency and selectivity for vascular endothelial growth factor receptors, making it a promising candidate for anti-cancer therapy . Its oral bioavailability and ability to inhibit all three vascular endothelial growth factor receptors distinguish it from other similar compounds .
Properties
IUPAC Name |
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30/h6-7,12-15,29H,3-5,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWYDDUDKYVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183035 | |
| Record name | Cediranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cediranib inhibits vacular endothelial growth factor (VEGF) receptor tyrosine kinase (RTK). By forming a blockade at the VEGF receptors, Cediranib limits the growth of new blood vessels, which are essential to supporting tumor growth. Thus, lacking sufficient blood supply, tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments. Preclinical evidence indicated that the drug had a high affinity at these sites, and was well tolerated and efficacious in animal studies. | |
| Record name | Cediranib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04849 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
288383-20-0 | |
| Record name | Cediranib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288383-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cediranib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288383200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cediranib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04849 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cediranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-fLUORO-2-METHYLINDOL-5-YLOXY)-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOSY)QUINAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEDIRANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQU9IPY4K9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanamide](/img/structure/B1683714.png)
![6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683715.png)
![8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile](/img/structure/B1683716.png)
![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)
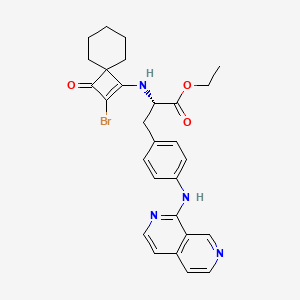
![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)
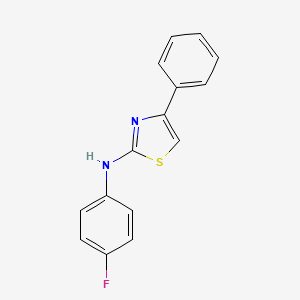
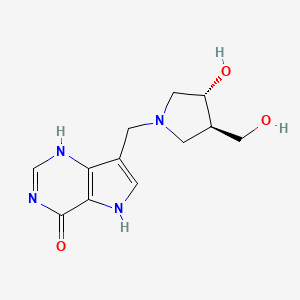
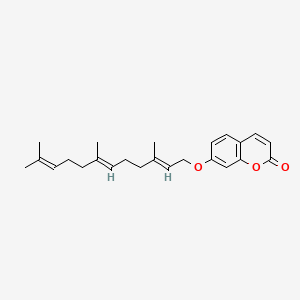
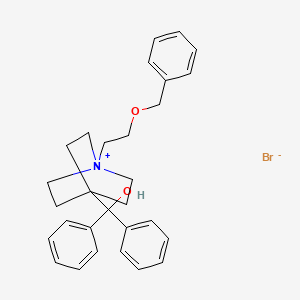
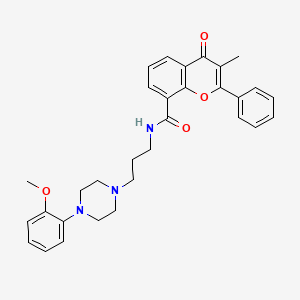
![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)
